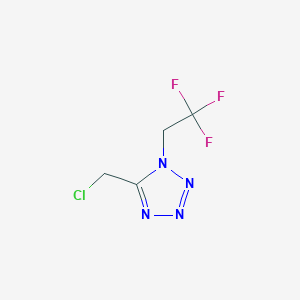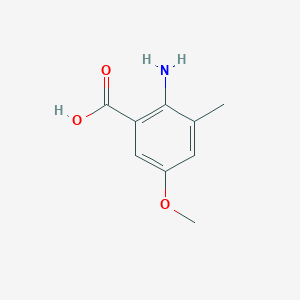
1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also contains a methoxyethyl group, which adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate methoxyethyl halide reacts with the piperidine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
4-(2-Methoxyethyl)piperidine: Does not contain the Boc protecting group, which limits its use in protecting amine functionalities during synthesis.
The presence of both the Boc protecting group and the methoxyethyl group in this compound makes it unique and valuable in various chemical syntheses.
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,11(16)17)7-10-19-4/h5-10H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDYFMMBHCLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1529284.png)



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)


![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)




